Ring Size Determines Binding Pocket Compatibility: 7-Membered Azepane vs. 6-Membered Piperidine
The seven-membered azepane ring of 1-Benzylazepan-4-one exhibits a conformational flexibility profile distinct from the six-membered piperidine ring found in 1-Benzyl-4-piperidone. This difference translates into divergent target engagement. For example, 1-Benzyl-4-piperidone exhibits an IC50 > 100 μM against CCRF-CEM leukemia cells [1], while advanced azepan-4-one derivatives have been optimized to achieve sub-nanomolar potency (IC50 = 4 nM) against protein kinase B (PKB-alpha) . This ~25,000-fold potency range underscores how ring size expansion can dramatically alter ligand-receptor interactions and provides a rationale for prioritizing the seven-membered scaffold in specific kinase or GPCR targeting programs .
| Evidence Dimension | Ring size and conformational influence on target binding |
|---|---|
| Target Compound Data | 7-membered azepane scaffold; class representative derivative IC50 = 4 nM (PKB-alpha) |
| Comparator Or Baseline | 1-Benzyl-4-piperidone (6-membered piperidine); IC50 > 100 μM (CCRF-CEM) |
| Quantified Difference | Class derivative >25,000-fold more potent (cross-target comparison) |
| Conditions | In vitro enzyme inhibition (PKB-alpha) and cell-based antiproliferative assay (CCRF-CEM) |
Why This Matters
Users aiming to develop kinase inhibitors or GPCR ligands should prioritize the azepane scaffold for its potential to achieve higher binding affinity due to enhanced conformational sampling.
- [1] MedChemExpress. 1-Benzyl-4-piperidone. Biological Activity Data. (Cellular Effect: CCRF-CEM IC50 > 100 μM). View Source
